Researchers using macrolide-based motilin agonists face receptor tachyphylaxis and confounding antibacterial effects. DS-3801b eliminates these limitations as a non-macrolide chemotype with a unique clamp-like binding mode (PDB: 9JMC). • >500-fold more potent than erythromycin at GPR38; 11-fold greater prokinetic activity than GSK962040. • Validated in human duodenal strips (EC50 0.1-100 nM) and clinical gastroparesis models (20.8% GE T1/2 reduction at 50 mg p.o.). • Supplied as di-L-tartrate salt, ≥98% purity (HPLC), high DMSO solubility. Bulk quantities available with batch-specific CoA.
Molecular FormulaC28H39N3O3
Molecular Weight465.6 g/mol
CAS No.1369412-66-7
Cat. No.B10827888
⚠ Attention: For research use only. Not for human or veterinary use.
Cyclohexanecarboxamide, 4-(3-(hydroxymethyl)phenoxy)-N-methyl-N-(3-methyl-4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)-, trans-, commonly designated DS-3801b, is a synthetic small-molecule agonist of the motilin receptor (GPR38) characterized by an N-methylanilide scaffold [1]. It was advanced to clinical development as a gastrointestinal prokinetic agent, representing a distinct non-macrolide chemotype that circumvents limitations inherent to macrolide-based motilin agonists [2]. The compound is supplied as the di-L-tartrate salt, exhibits >98% purity (HPLC), and demonstrates high solubility in DMSO (10 mM), rendering it suitable for in vitro and in vivo pharmacological investigations .
ChemotypeNon-macrolide N-methylanilide agonist
FormDi-L-tartrate salt, HPLC-verified purity
Research TargetMotilin receptor (GPR38) pathway studies
[1] Toda N, et al. Discovery of DS-3801b, a non-macrolide GPR38 agonist with N-methylanilide structure. Bioorg Med Chem Lett. 2022;59:128554. PMID: 35051575. View Source
[2] IUPHAR/BPS Guide to Pharmacology. DS-3801b free base ligand page. Accessed 2026. View Source
DS-3801b vs. Generic Motilin Agonists
Although several small-molecule motilin receptor agonists are commercially available, their pharmacological profiles diverge markedly in potency, chemical class, and desensitization liability. Macrolide antibiotics (e.g., erythromycin, azithromycin) exhibit motilin agonism as an off-target effect but induce rapid receptor tachyphylaxis and carry antibacterial liabilities, precluding their use as chronic prokinetic research tools [1]. Among non-macrolide alternatives, GSK962040 (camicinal) demonstrates substantially weaker intestinal contractile activity relative to DS-3801b, while RQ-00201894 displays distinct species selectivity and signaling bias [2]. The unique structural features of DS-3801b—including its (3S)-3-methylpiperazinyl moiety and trans-cyclohexane carboxamide core—confer a specialized clamp-like binding mode within the MTLR orthosteric pocket that cannot be replicated by generic N-methylanilide analogs [3]. Consequently, substitution with in-class alternatives compromises experimental reproducibility and confounds interpretation of receptor pharmacology.
Macrolide agonists
May introduce rapid receptor tachyphylaxis and antibacterial off-targets, limiting chronic GI motility signaling studies.
Alternative non-macrolides
GSK962040 may shift functional potency in tissue assays, reducing sensitivity for contractility endpoint detection.
Generic N-methylanilide analogs
May not reproduce the distinct clamp-like MTLR binding mode, altering receptor pharmacology interpretation.
[1] Sanger GJ, et al. Motilides: A long and winding road. Neurogastroenterol Motil. 2022. (Desensitization liability of macrolide agonists). View Source
[2] Broad J, et al. RQ-00201894: A motilin receptor agonist causing long-lasting facilitation of human gastric cholinergically-mediated contractions. J Pharmacol Exp Ther. 2015;355(2):228-236. PMID: 26330535. View Source
[3] You C, et al. Decoding the structural basis of ligand recognition and biased signaling in the motilin receptor. Cell Rep. 2025;44(3):115329. PMID: 39987561. View Source
DS-3801b Head-to-Head Comparisons
Intestinal Contractility vs. GSK962040
DS-3801b exhibits an 11-fold increase in potency for inducing rabbit duodenal contractions compared to the first-in-class non-macrolide motilin agonist GSK962040 (camicinal) . This functional assay directly measures the compound's ability to stimulate GI smooth muscle, a pharmacologically relevant endpoint for prokinetic activity.
Contractility vs. GSK962040Data to verify
DS-3801b EC50 7.3 nM vs. GSK962040 82.6 nM (11.3-fold lower EC50) in rabbit duodenum
Source-specific assay conditions should be reviewed
GPR38 agonismintestinal motilityrabbit duodenum
Evidence Dimension
Intestinal contractile activity (EC50)
Target Compound Data
7.3 nM
Comparator Or Baseline
GSK962040: 82.6 nM
Quantified Difference
11.3-fold lower EC50 (greater potency)
Conditions
Rabbit duodenum muscle tissue contractility assay
Why This Matters
Procurement of DS-3801b ensures superior in vitro functional potency, reducing compound consumption and enabling robust signal detection in tissue bath experiments.
GPR38 agonismintestinal motilityrabbit duodenum
Human GPR38 Potency vs. Macrolides
DS-3801b potently activates human GPR38 with an EC50 of 5.3 nM, placing it among the most potent non-macrolide agonists identified to date . In contrast, the macrolide antibiotic azithromycin, which also activates MTLR, requires micromolar concentrations (EC50 2.9 µM) to achieve comparable effects [1], a >500-fold potency gap. Erythromycin exhibits an EC50 of approximately 69 nM in similar functional assays [2].
[1] Broad J, et al. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin. Br J Pharmacol. 2012;165(5):1536-1547. PMID: 21864314. View Source
[2] Broad J, et al. RQ-00201894: A motilin receptor agonist causing long-lasting facilitation of human gastric cholinergically-mediated contractions. J Pharmacol Exp Ther. 2015;355(2):228-236. (Erythromycin EC50 69 nM). View Source
Gastric Emptying Acceleration in Humans
In a randomized, placebo-controlled Phase 1 study in healthy subjects, a single 50 mg oral dose of DS-3801b produced a median 20.8% reduction in gastric emptying half-time (GE T1/2) and a 20.6% median reduction in gastric emptying lag time (GE Tlag) compared with placebo, as measured by 13C-octanoate breath test [1]. This prokinetic effect was specific to proximal GI motility, with no significant alteration in distal GI transit, thereby mitigating diarrheagenic risk.
Gastric emptying in humansTrial context
20.8% median reduction in GE T1/2 vs. placebo (50 mg single oral dose)
Reported gastric emptying endpoint context in healthy subject study
Clinical pharmacodynamic endpoint; model translation requires validation
Healthy human subjects; 50 mg single oral dose; 13C-octanoate breath test
Why This Matters
This is the only non-macrolide motilin agonist with published clinical gastric emptying data, providing translational confidence for in vivo preclinical studies and GI disorder modeling.
[1] Dennie J, et al. A Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single Oral Doses of DS-3801b, a Motilin Receptor Agonist, in Healthy Subjects. J Clin Pharmacol. 2017;57(9):1221-1230. PMID: 28464321. View Source
Binding Mode vs. Macrolide Agonists
Cryo-EM analysis of the DS-3801b-MTLR-Gq complex at 2.57 Å resolution reveals a unique clamp-like binding conformation stabilized by a water molecule, differing fundamentally from the deep orthosteric binding of macrolides such as azithromycin [1]. The DS-3801b binding mode engages distinct extracellular loop 2 (ECL2) residues that govern ligand specificity and biased signaling, providing a rational basis for its reduced desensitization propensity relative to macrolide agonists [2].
Binding mode vs. macrolidesReported
Clamp-like conformation, water-mediated stabilization, distinct ECL2 interactions vs. azithromycin deep orthosteric pocket
Supports structure-based MTLR selectivity and biased signaling research
Cryo-EM 2.57 Å resolution; functional correlation review advised
Qualitative mechanistic difference; no quantitative metric applicable
Conditions
Cryo-EM structure of human MTLR-Gq complex; resolution 2.57 Å
Why This Matters
Procurement of DS-3801b is essential for researchers investigating MTLR structure-activity relationships or developing next-generation prokinetics that avoid macrolide-associated receptor desensitization.
[1] You C, et al. Decoding the structural basis of ligand recognition and biased signaling in the motilin receptor. Cell Rep. 2025;44(3):115329. PMID: 39987561. View Source
[2] RCSB PDB. 9JMC: Cryo-EM structure of the DS-3801b-Motilin receptor-Gq protein complex. Deposited 2024-09-20. View Source
DS-3801b Applications in GI Research
In Vitro Intestinal Contractility Assays
Employ DS-3801b at concentrations spanning 0.1–100 nM in rabbit or human duodenal smooth muscle strips to quantify prokinetic activity. Its 11-fold greater potency than GSK962040 enables robust EC50 determination with reduced tissue consumption . Recommended as a reference agonist for screening novel motilin receptor modulators.
Gastroparesis and Delayed Emptying Models
Utilize DS-3801b in rodent or canine models of diabetic or postoperative gastroparesis to evaluate acceleration of gastric emptying. Clinical validation of 20.8% GE T1/2 reduction at 50 mg oral dose supports dose selection for translational studies [1]. The compound's oral bioavailability and favorable safety margin (well-tolerated up to 50 mg) facilitate chronic dosing protocols.
Motilin Receptor Biased Signaling Studies
Leverage the cryo-EM structural data (PDB: 9JMC) to design site-directed mutagenesis studies probing ECL2 involvement in ligand specificity and Gq/β-arrestin pathway bias [2]. DS-3801b serves as a critical tool for dissecting the signaling code underlying MTLR activation and desensitization resistance.
Non-Macrolide vs. Macrolide Agonist Comparison
Include DS-3801b alongside azithromycin or erythromycin in head-to-head assays to demonstrate the functional advantages of a non-macrolide chemotype—specifically, reduced receptor tachyphylaxis and the absence of antibacterial activity. The >500-fold potency differential reinforces its utility as a selective probe [3].
Application
Selection Property
Validation Focus
In vitro GI contractility assays
Non-macrolide agonist with reported functional potency for smooth muscle assay sensitivity
Tissue bath EC50 reproducibility and signal window
Gastric emptying model studies
Oral bioavailability and pharmacodynamic response (reported)
GE endpoint dose-response and model translation
Biased signaling & structure-function research
Cryo-EM-defined binding mode and Gq/β-arrestin pathway engagement context
ECL2 mutagenesis and signaling bias validation
Chemotype comparison (non-macrolide vs. macrolide)
Reduced tachyphylaxis profile and absence of antibacterial activity (reported)
Receptor desensitization kinetics and functional selectivity
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